molecular formula C15H10O2 B191248 Flavone CAS No. 525-82-6

Flavone

Cat. No. B191248
CAS RN: 525-82-6
M. Wt: 222.24 g/mol
InChI Key: VHBFFQKBGNRLFZ-UHFFFAOYSA-N
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Description

Flavones are a class of flavonoids based on the backbone of 2-phenylchromen-4-one . They are common in foods, mainly from spices, and some yellow or orange fruits and vegetables . Common flavones include apigenin, luteolin, tangeritin, chrysin, and 6-hydroxyflavone .


Synthesis Analysis

The biosynthesis of flavones proceeds from the phenylpropanoid pathway, which uses L-phenylalanine as a starting point . A series of condensation reactions in the presence of 3 malonyl CoA ends with a ring-forming Claisen condensation yielding a chalcone . The subsequent modified flavanones are then transformed into flavones by flavone synthase . In organic chemistry, several methods exist for the synthesis of flavones, including Allan–Robinson reaction, Auwers synthesis, Baker–Venkataraman rearrangement, Algar–Flynn–Oyamada reaction .


Molecular Structure Analysis

Flavones are characterized by the structural framework of 2-phenylchromen-4-one . They contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .


Chemical Reactions Analysis

The most applied method for the synthesis of flavones and aurones is based on the oxidative cyclization of o-hydroxychalcones . Depending on the reaction conditions and the structure of the precursor, several cyclization products result simultaneously: flavones, flavanones, flavonols, and aurones .


Physical And Chemical Properties Analysis

Flavone is an organic compound with the formula C6H4OC3H (Ph)O . It is a white solid, and a derivative of chromone with a phenyl (Ph) substituent adjacent to the ether group . It’s slightly soluble in water but exhibits a higher solubility in organic solvents, especially ethanol and DMSO .

Scientific Research Applications

Safety And Hazards

When handling flavone, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In order to obtain new biologically active compounds based on the flavone scaffold, two main directions can be outlined, offering future research perspectives. One research direction involves using natural flavones already recognized for their therapeutic potential as precursors . Another direction is the development of a one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones .

properties

IUPAC Name

2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFFQKBGNRLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022048
Record name Flavone
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flavone
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URL http://www.hmdb.ca/metabolites/HMDB0003075
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Flavone

CAS RN

525-82-6
Record name Flavone
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Record name Flavone
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Record name Flavone
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Record name FLAVONE
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Record name 4H-1-Benzopyran-4-one, 2-phenyl-
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Record name Flavone
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Record name Flavone
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Record name FLAVONE
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Record name Flavone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 °C
Record name Flavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003075
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 3,4′-di-(benzyloxycarbonylbutylcarbonyloxy)flavone (435 mg, 0.629 mmol) and Pd(OH)2 (50 mg) in EtOAc (5 mL) was treated with hydrogen for 2 h resulting in a grey precipitate. THF was added to dissolve the precipitate and the mixture was filtered (Celite). The pad washed with THF, and the filtrate concentrated. The solid residue was recrystallised from THF/petrol to afford the bis(hemiadipate) as a colourless solid (183 mg, 50%); mp 133° C.; 1H NMR (500 MHz, d6-DMSO) δ 1.55-1.70 (m, 8H, CH2CH2), 2.24 (t, 2H, J=7.0 Hz, CH2CO), 2.27 (t, 2H, J=7.0 Hz, CH2CO), 2.63 (t, 2H, J=7.0 Hz, CH2CO), 2.64 (t, 2H, J=7.0 Hz, CH2CO), 7.37 app. d, 2H, J=9.0 Hz, H3′,5′), 7.55 (dd, 1H, J5,6=8.5, J6,7=7.5, Hz, H6), 7.80 (d, 1H, J7,8=8.5 Hz, H8), 7.88 (ddd, 1H, J6,7=7.5, J7,8=8.5, J5,7=1.5 Hz, H7), 7.96 (app. d, 2H, J=9.0 Hz, H2′,6′), 8.08 (dd, 1H, J5,6=8.5, J5,7=1.5 Hz, H5); 13C NMR (125 MHz, d6-DMS) δ 23.77, 23.82, 32.6, 33.2, 33.3; 44.3 (CH2), 118.7, 122.5, 122.6, 122.7, 125.1, 126.8, 129.7, 132.9, 134.8, 152.7, 154.9, 155.1 (Ar), 170.4, 171.1, 171.4, 174.3, 174.3 (5C, C═O); IR 3059, 2940, 2873, 1768, 1706, 1504, 759 cm−1; HRMS (ESI−) m/z 509.1441, C27H25O10 [M−H]− requires 509.1442.
Name
3,4′-di-(benzyloxycarbonylbutylcarbonyloxy)flavone
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
50%

Synthesis routes and methods II

Procedure details

The following references disclose certain compounds related to flavone having various effects on the gastrointestinal system; some are disclosed to have anti-ulcer activity: Belgian Patent No. 888,982 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Sep. 16, 1981; Japanese Patent No. 70-24111 of Taisho Pharmaceutical Co., Ltd., published Nov. 10, 1972; Japanese Patent No. 72-32888 of Taisho Pharmaceutical Co., Ltd., published Dec. 15, 1973; Japanese Patent No. 72-032889 of Taisho Pharm. Co., published Dec. 15, 1973; Japanese Patent No. 74-093023 of Taisho Pharmaceutical KK, published Feb. 24, 1976; Japanese Patent Application No. 78-098452 of Taisho Pharmaceutical KK, published Feb. 27, 1980; French Patent No. 011,196 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Nov. 10, 1980; Swiss Patent No. 126,197 of Khark Chem. Pharm., published May 13, 1977; German Patent No. 615,710 of Hoechst AG, published Nov. 11, 1987; Obolentseva, G. V. & Y. I. Khadzhai, "Pharmacological Data on Certain Aspects of the Action of Glycyrrhiza Flavonoids", Vop. Izuch. Ispol'z. Solodki Nauka. (1966), pp. 163-166; Gabor, M. & A. Kekes-Szabo, "Effect of Bioflavonoids in the Experimental Gastric Ulcer", Kiserl. Orvostud., Vol. 24, No. 1 (1972), pp. 1-4; Ciaceri, G. & G. Attaguile, "Effects of Luteolin, Apigenin, and Acacetin on Experimentally Induced Gastric Ulcer", Minerva Med., Vol. 63, No. 29 (1972), pp. 1665-1668; Selenina, L. V., R. N. Zozulya & T. N. Yakovleva, "Polyphenols of Potentilia Erecta and Their Biological Activity", Rast. Resur., Vol. 9, No. 3 (1973), pp. 409-414; Parmar, N. S. & M. N. Ghosh, "The Anti-Inflammatory and Anti-Gastric Ulcer Activities of Some Bio flavonoids", Bull. Jawaharlal Inst. Post-Grad. Med. Educ. Res., Vol. 1, No. 1 (1976), pp. 6-11; Pfister, J. R., W. E. Wymann, M. E. Schuler & A. P. Roszkowski, "Inhibition of Histamine-Induced Gastric Secretion by Flavone-6-carboxylic Acids", J. Med. Chem., Vol. 23 (1980), pp. 335-338; Ilarionov, I., L. Rainova & N. Nakov, "Antiinflammatory and Antiulcer Effect of Some Flavonoids Isolated from the Genus Genista", Farmatsiya (Sofia), Vol. 29, No. 6 (1979), pp. 39-46; Viswanthan, S., P. Kulanthaivel, S. K. Nazimudeen, T. Vinayakam, C. Gopalakrishnan & L. Kameswaran, "The Effect of Apigenin 7,4'-Di-O-Methyl Ether, a Flavone from Andrographis Paniculata on Experimentally Induced Ulcers", Indian J. Pharm. Sci., Vol. 43, No. 5 (1981), pp. 159-161; Barnaulov, O. D., O. A. Manicheva, G. G. Zapesochnaya, V. L. Shelyuto & V. I. Glyzin, "Effect of Some Flavonoids on the Ulcerogenic Activity of Reserpine in Mice", Khim.-Farm. Zh., Vol. 16, No. 3 (1982), pp. 300-303; Barnaulov, O. D., O. A. Manicheva & P. P. Denisenko, "Method for Evaluating the Effect of Preparations on the Ulcerogenic Activity of Reserpine in Mice", Farmakol. Toksikol. (Moscow), Vol. 45, No. 4 (1982), pp. 105-110; Tariq, M., N. S. Parmar, A. M. Ageel, I. A. AI-Meshal & A. R. Abu-Jayyab, "The Gastric Anti-Ulcer Activity of Khat (Catha edulis Forsk): Investigations on its Flavonoid Fraction", Research Communications in Substances of Abuse, Vol. 5, No. 2 (1984), pp. 157-160; Villar, A., M. A. Gasco & M. J. Alcaraz, "Antiinflammatory and Anti-ulcer Properties of Hypolaetin-8-glucoside, a Novel Plant Flavonoid", J. Pharm. Pharmacol., Vol. 36 (1984), pp. 820-823; Barnaulov, O. D., O. A. Manicheva & N. F. Komissarenko, "Comparative Evaluation of the Effect of Some Flavonoids on Changes in the Gastric Wall of Reserpine-Treated or Immobilized Mice", Khim.-Farm. Zh., Vol. 17, No. 8 (1983), pp. 946-951; Barnaulov, O. D., O. A. Manicheva, V. L. Shelyuto, M. M. Konopleva & V. I. Glyzin, "Effect of Flavonoids on the Development of Experimental Dystrophy of the Stomach in Mice", Khim.-Farm. Zh., Vol. 18, No. 8 (1984), pp. 935-941; Barnaulov, O. D., O. A. Manicheva, I. I. Chemesova & N. F. Komissarenko, "Comparative Evaluation of the Effect of Flavonoids on the Development of Experimental Lesions in the Mouse Stomach", Khim.-Farm. Zh., Vol. 18, No. 11 (1984), pp. 1330-1333; Barnaulov, O. D., O. A. Manicheva, R. K. Yasinov & G. P. Yakovlev, "Evaluation of the Effect of Flavonoids from the Aerial Parts of Astragalus Quisqualis Bunge and A. Floccosifolius Sumn. on the Development of Experimental Lesions in the Mouse Stomach", Rastit. Resur., Vol. 21, No. 1 (1985), pp. 85-90; Konturek, S. J., M. E. Kitler, T. Brzozowski & T. Radecki, "Gastric Protection by Meciadanol--A New Synthetic Flavonoid-Inhibiting Histidine Decarboxylase", Digestive Diseases and Sciences, Vol. 31, No. 8 (Aug. 1986), pp. 847-852; Goel, R. K., V. B. Pandey, S. P. D. Dwivedi & Y. V. Rao, "Antiinflammatory and Antiulcer Effects of Kaempferol, a Flavone, Isolated from Rhamnus procumbens", Indian Journal of Experimental Biology, Vol. 26 (February 1988), pp. 121-124; Rainova, L., N. Nakov, S. Bogdanova, E. Minkov & D. Staneva-Stoicheva, Phytotherapy Research, Vol. 2, No. 3 (1988), pp. 137-139; Lin, Y. L. & S. Y. Hsu, "The Constituents of the Antiulcer Fractions of Euphorbia Hirta", The Chinese Pharmaceutical Journal, Vol. 40, No. 1 (1988), pp. 49-51; Martin, M. J., C. Alarcon de la Lastra, E. Marhuenda, F. Delgado & J. Torrebianca, "Anti-ulcerogenicity of the Flavonoid Fraction from Dittrichia viscosa (L.) W. Greuter in Rats", Phytotherapy Research, Vol. 2, No. 4 (1988), pp. 183-186; Cristoni, A., S. Malandrino & M. J. Magistretti, "Effect of a Natural Flavonoid on Gastric Mucosal Barrier", Arzneim.-Forsch., Vol. 39(I), No. 5 (1989), pp. 590-592; Brasseur, T., "Proprietes Anti-inflammatoires de Flavonoides", J. Pharm. Belg., Vol. 44, No. 3 (1989), pp. 235-241.
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Apigenin 7,4'-Di-O-Methyl Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Meshal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
Abu-Jayyab
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavone
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Reactant of Route 3
Reactant of Route 3
Flavone
Reactant of Route 4
Flavone
Reactant of Route 5
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Reactant of Route 6
Flavone

Citations

For This Compound
128,000
Citations
S Martens, A Mithöfer - Phytochemistry, 2005 - Elsevier
… two completely different flavone synthase proteins (… flavone accumulating tissues. This phenomenon is particularly of interest from the evolutionary point of view concerning the flavone …
Number of citations: 726 www.sciencedirect.com
H Ishitsuka, C Ohsawa, T Ohiwa, I Umeda… - Antimicrobial agents …, 1982 - Am Soc Microbiol
Ro 09-0179 (4',5-dihydroxy-3,3',7-trimethoxyflavone), isolated from a Chinese medicinal herb, was found to have potent antiviral activity. It selectively inhibited the replication of human …
Number of citations: 201 journals.asm.org
YC Chen, SC Shen, JM Chow… - … journal of oncology, 2004 - spandidos-publications.com
… In addition to in vitro apoptosis study of flavone, in vivo anti-tumor effect of flavone was identified in the present study. Flavone, at the dose of 10 or 20 mg/kg, significantly reduced the …
Number of citations: 140 www.spandidos-publications.com
D Kempuraj, R Thangavel, DD Kempuraj… - Biofactors, 2021 - Wiley Online Library
Neuroinflammation leads to neurodegeneration, cognitive defects, and neurodegenerative disorders. Neurotrauma/traumatic brain injury (TBI) can cause activation of glial cells, neurons…
Number of citations: 118 iubmb.onlinelibrary.wiley.com
E Shankar, A Goel, K Gupta, S Gupta - Current pharmacology reports, 2017 - Springer
Research in cancer chemoprevention provides convincing evidence that increased intake of vegetables and fruits may reduce the risk of several human malignancies. Phytochemicals …
Number of citations: 132 link.springer.com
G Hostetler, K Riedl, H Cardenas… - Molecular nutrition & …, 2012 - Wiley Online Library
… Here, we report the effect of flavone glycosylation in the … of flavone aglycones, glycosides, and flavone-rich food extracts on the immune response. Our results demonstrate that flavone …
Number of citations: 106 onlinelibrary.wiley.com
G Kaur, M Stetler-Stevenson, S Sebers… - JNCI: Journal of the …, 1992 - academic.oup.com
… [4-(3-hydroxy-1-methyl)-piperidinyl]-4H-1-benzopyran-4-one] is a flavone of novel structure. … L86-8275 is a potent, yet reversible, growth-inhibitory flavone that can selectively block cell …
Number of citations: 435 academic.oup.com
MP Waller, DE Hibbs, J Overgaard… - … Section E: Structure …, 2003 - scripts.iucr.org
In the title molecule, C15H10O2, there are two molecules in the asymmetric unit. The γ-pyrone ring makes a dihedral angle of 1.0 (1) with the 2-phenyl substituent in one of the …
Number of citations: 32 scripts.iucr.org
L Sampson, E Rimm, PCH Hollman… - Journal of the American …, 2002 - Elsevier
Objective To determine flavonoid content of US foods, mean individual intakes, major food sources, and associations with other nutrients. Subjects US men (n=37,886) and women (n=…
Number of citations: 421 www.sciencedirect.com
G Topçu, M Ay, A Bilici, C Sarıkürkcü, M Öztürk… - Food chemistry, 2007 - Elsevier
… in DPPH assay were purified to afford a new flavone 6′-hydroxyhypolaetin 3′-methyl ether … Antioxidant activity of the new flavone was investigated by β-carotene bleaching and DPPH …
Number of citations: 269 www.sciencedirect.com

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